N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-26-15-6-3-13(4-7-15)9-19(23)22-20-21-16(11-27-20)14-5-8-17-18(10-14)25-12-24-17/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMEBWHJALVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole group. The final step involves the acylation of the thiazole derivative with 2-(4-(ethylthio)phenyl)acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide exhibits significant anticancer activity. The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
A study published in Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were notably low, indicating potent activity against these malignancies.
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.
Case Study:
In vitro studies highlighted that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated, showing efficacy against a range of bacterial and fungal pathogens.
Case Study:
A series of experiments conducted on various strains of bacteria revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the thiazole ring via reactions involving thiourea derivatives.
- Coupling the thiazole with the ethylthio phenyl acetamide through appropriate coupling agents.
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes within cells, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of oxidative stress pathways or modulation of inflammatory responses.
Comparison with Similar Compounds
Benzo[1,3]dioxole-Containing Acetamides
Compounds sharing the benzo[1,3]dioxole moiety are highlighted for their role in enhancing binding affinity to biological targets.
| Compound Name | Key Structural Features | Biological Activity/Application | Reference |
|---|---|---|---|
| Target Compound | Thiazole, benzo[1,3]dioxole, 4-(ethylthio)phenyl | Not explicitly reported | - |
| ASN90 [(S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide] | Thiadiazole, piperazine, benzo[1,3]dioxole | O-GlcNAcase inhibitor for proteinopathies[2] | |
| D14 [(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide] | Penta-dienamide, methylthio phenyl | Not explicitly reported | [4] |
| 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide | Triazole, hydroxyphenylthio | Potential cytohesin inhibitor | [10] |
Key Observations :
- ASN90’s piperazine-thiadiazole core contrasts with the thiazole in the target compound, suggesting divergent target selectivity (e.g., O-GlcNAcase vs. antimicrobial targets) [2].
Thiazole-Based Acetamides with Antimicrobial Activity
Thiazole rings are known for their antimicrobial properties, as seen in the following analogs:
| Compound Name | Substituents | Activity Against | Reference |
|---|---|---|---|
| 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) | Benzo[d]thiazole sulfonyl, piperazine | Gram-positive bacteria | [1] |
| 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) | Thiazole, benzo[d]thiazole sulfonyl | Fungi | [1] |
| N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide | Triazole, benzothiazole | Kinase inhibition (Alzheimer’s disease) | [5] |
Key Observations :
- The target compound lacks the sulfonyl-piperazine group present in compounds 47 and 49, which is critical for their antimicrobial activity [1].
Acetamide Derivatives with Heterocyclic Modifications
Synthetic modifications to the acetamide scaffold influence pharmacological profiles:
| Compound Name | Heterocycle/Substituent | Key Findings | Reference |
|---|---|---|---|
| N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) | Thiadiazole, isoxazole | Structural characterization (NMR, MS) | [3] |
| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) | Pyridine, acetyl | High yield (80%), crystallinity | [3] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (1) | Triphenylamine, benzothiazole | Temperature-dependent fluorescence | [7] |
Key Observations :
- Thiadiazole derivatives () prioritize synthetic feasibility and crystallinity, whereas the target compound’s thiazole-benzo[1,3]dioxole system may favor metabolic stability [3].
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety, a thiazole ring, and an ethylthio-substituted phenyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
- Thiazole Synthesis : Conducted via Hantzsch thiazole synthesis using α-haloketones and thioamides.
- Coupling Reactions : Involves palladium-catalyzed cross-coupling to link the benzodioxole and thiazole rings.
- Final Amidation : The last step forms the acetamide group through amidation reactions with appropriate amines.
2.1 Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer progression.
2.2 Acetylcholinesterase Inhibition
In related studies, compounds containing thiazole moieties have demonstrated potent acetylcholinesterase (AChE) inhibitory activity. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, thereby affecting cellular functions.
- Receptor Modulation : It may also modulate receptor activity, influencing neurotransmitter levels and neuronal communication.
4. Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that thiazole-containing compounds exhibit significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2024) | Investigated the AChE inhibitory activity of similar compounds; one derivative showed an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment. |
| Study C (2023) | Evaluated the anti-inflammatory properties of thiazole derivatives; results indicated a reduction in pro-inflammatory cytokines in vitro. |
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities including anticancer effects and AChE inhibition. Continued investigation into its mechanisms of action and therapeutic applications could lead to significant advancements in drug development for various diseases.
Q & A
Q. What are the standard synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?
The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:
- Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with chloroacetyl chloride in dioxane under basic conditions (triethylamine) to form acetamide intermediates .
- Functionalization : Introducing the benzo[d][1,3]dioxol-5-yl group via coupling reactions, often using palladium catalysts under hydrogenation conditions to achieve regioselectivity .
- Thioether linkage : Incorporating the 4-(ethylthio)phenyl moiety through nucleophilic substitution or thiol-alkyne click chemistry . Example: A reflux reaction with potassium carbonate in acetone facilitates thioether bond formation between thiadiazole and acetamide precursors .
Q. How is structural characterization performed for this compound?
Post-synthesis validation relies on:
- NMR spectroscopy : and NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm for benzo[d][1,3]dioxole ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
- X-ray crystallography : For unambiguous confirmation, unit cell parameters (e.g., a=19.2951 Å, β=119.209°) and space group (I 1 2/a 1) are derived from single-crystal data .
Q. What preliminary biological screening methods are used to assess activity?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., IC values against HepG2 or MCF-7) .
- Enzyme inhibition studies : Acetylcholinesterase (AChE) or HSP90 inhibition measured via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of intermediates .
- Catalyst optimization : Palladium on carbon (Pd/C) under hydrogen enhances hydrogenation efficiency for benzodioxole derivatives .
- Purification strategies : Recrystallization from ethanol-DMF mixtures removes unreacted starting materials .
Q. What computational approaches are used to predict biological activity?
- Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., HSP90 or AChE binding pockets). Key residues (e.g., His334 in AChE) are identified for hydrogen bonding with the acetamide group .
- DFT/MD simulations : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and Fukui indices to predict reactive sites for electrophilic attack .
Q. How do crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Confirms planarity of the thiazole ring (C-S bond: ~1.74 Å) and dihedral angles between benzodioxole and phenyl groups (~85°) .
- Thermal displacement parameters : Validate stability (e.g., U < 0.05 Ų for non-disordered atoms) .
Q. How are structure-activity relationships (SAR) investigated for derivatives?
- Substituent variation : Replace ethylthio with methylsulfonyl or cyano groups to assess impact on cytotoxicity .
- Bioisosteric replacement : Swap benzodioxole with pyridinyl rings to evaluate π-π stacking efficiency in enzyme inhibition .
Q. How to address contradictions in biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
